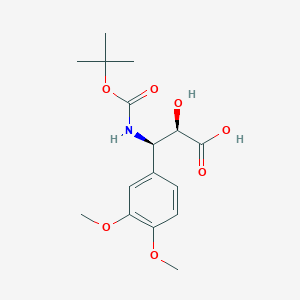

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

Description

“(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid” is a chiral β-hydroxy-α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C3 position, a hydroxyl group at C2, and a 3,4-dimethoxyphenyl substituent. This compound is structurally related to intermediates in peptide synthesis and medicinal chemistry, particularly in the development of protease inhibitors or immunomodulators. The stereochemistry (2R,3R) and the electron-rich 3,4-dimethoxyphenyl group likely influence its solubility, metabolic stability, and biological interactions.

Properties

IUPAC Name |

(2R,3R)-3-(3,4-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHWDGQNMYHLBV-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)OC)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C=C1)OC)OC)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654620 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217624-75-3 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the hydroxypropanoic acid moiety: This can be achieved through aldol condensation reactions, followed by reduction and oxidation steps to introduce the hydroxy and carboxylic acid functionalities.

Introduction of the dimethoxyphenyl group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced onto the intermediate compound.

Final deprotection and purification: The tert-butoxycarbonyl group is removed under acidic conditions, and the final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nitrating agents.

Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted aromatic compounds.

Hydrolysis: Formation of the free amino acid.

Scientific Research Applications

Drug Development

Boc-amino acids are widely used as intermediates in the synthesis of peptide-based drugs. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This property is crucial for the construction of complex peptide structures that can exhibit specific biological activities.

Peptide Synthesis

The compound plays a role in solid-phase peptide synthesis (SPPS), where it facilitates the stepwise assembly of peptides. The Boc group can be easily removed under mild acidic conditions, allowing for the release of the free amino acid or peptide without damaging sensitive residues. This method is particularly advantageous in synthesizing cyclic peptides and other complex structures.

Research has indicated that compounds similar to (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid exhibit various biological activities, including anti-inflammatory and anti-cancer properties. Studies have shown that modifications to the phenyl ring can enhance the compound's ability to interact with biological targets, leading to potential therapeutic applications.

Case Studies

| Study | Findings |

|---|---|

| Study on Anti-Cancer Activity | A derivative of Boc-amino acid was tested against several cancer cell lines, demonstrating significant cytotoxicity and potential as a chemotherapeutic agent. |

| Inflammation Model | In vivo studies revealed that the compound reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases. |

| Peptide Therapeutics | A series of peptides synthesized using Boc-amino acids showed improved stability and activity compared to traditional peptide constructs, highlighting their importance in drug formulation. |

Mechanism of Action

The mechanism of action of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues, while the hydroxy and carboxylic acid groups can form hydrogen bonds with polar residues. These interactions can lead to changes in enzyme activity, protein conformation, or signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., CF₃) : Compounds with trifluoromethyl groups () exhibit increased lipophilicity, which may improve membrane permeability and metabolic stability but reduce aqueous solubility .

- Electron-Donating Groups (e.g., Methoxy, Hydroxy) : The 3,4-dimethoxyphenyl () and 3-hydroxyphenyl () substituents enhance solubility and hydrogen-bonding capacity, critical for target engagement in enzyme inhibition .

Stereochemical Influence :

- The (2R,3R) configuration in and contrasts with the (2S,3R) configuration in , which affects diastereoselectivity in synthesis and biological activity. For example, the anti-inflammatory intermediate in required chiral HPLC for resolution .

Synthetic Methods :

- Boc protection is a common strategy (e.g., ), while trifluoromethylated analogs () may require specialized fluorination techniques.

Toxicity and Handling: Analogs like (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid () show Category 4 oral toxicity (H302), suggesting similar compounds require careful handling .

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.34 g/mol

- CAS Number : 1217733-31-7

The compound exhibits biological activity primarily through its interaction with various biochemical pathways. Its structure suggests potential interactions with amino acid transporters and enzymes involved in metabolic processes.

Biological Activities

-

Antioxidant Activity :

- Studies indicate that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in conditions like neurodegeneration and cardiovascular diseases.

-

Anti-inflammatory Effects :

- Research has shown that derivatives of similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Protects against oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Enzyme inhibition | Potential inhibitor of metabolic enzymes |

Case Studies

-

Case Study 1: Neuroprotective Effects

- A study investigated the neuroprotective effects of similar compounds in a mouse model of Alzheimer's disease. Results indicated a significant reduction in oxidative stress markers and improved cognitive function.

-

Case Study 2: Metabolic Regulation

- Another study focused on the impact of the compound on glucose metabolism in diabetic rats. The results showed improved insulin sensitivity and reduced blood glucose levels, suggesting potential for diabetes management.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For instance:

- Modifications to the tert-butoxycarbonyl group can significantly influence solubility and bioavailability.

- The presence of methoxy groups has been correlated with increased antioxidant activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid?

- Methodological Answer : Synthesis typically involves stereoselective protection of the amine group using tert-butoxycarbonyl (Boc) chemistry. For example, hydrolysis of ester intermediates under basic conditions (e.g., LiOH in THF/water mixtures) is a key step . The Boc group stabilizes the amine during subsequent reactions, while the 3,4-dimethoxyphenyl moiety is introduced via aromatic substitution or coupling reactions. Purification often employs column chromatography or preparative HPLC to isolate enantiomerically pure products .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify stereochemistry and functional groups (e.g., Boc, hydroxyl, and carboxylic acid protons) .

- HPLC : Chiral columns resolve enantiomers to confirm optical purity (>95% is typical) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is the Boc group removed in downstream applications, and what conditions preserve the compound’s integrity?

- Methodological Answer : The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA, in dichloromethane). Careful pH control during neutralization prevents degradation of the hydroxy and carboxylic acid groups .

Advanced Research Questions

Q. How does the stereochemistry at the 2R and 3R positions influence biological activity or target binding?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) is used to produce individual stereoisomers. Comparative studies using assays like enzyme inhibition (e.g., kinase or protease screens) reveal that the 2R,3R configuration enhances binding affinity due to optimal spatial alignment of the dimethoxyphenyl and hydroxy groups with hydrophobic pockets in target proteins .

Q. What computational approaches are used to model interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding poses, emphasizing the role of the 3,4-dimethoxyphenyl group in π-π stacking with aromatic residues (e.g., tyrosine in enzyme active sites) .

- MD Simulations : Free-energy perturbation (FEP) calculations quantify the energetic contribution of stereochemistry to binding .

Q. How do substituents on the phenyl ring (e.g., methoxy vs. halogen groups) affect pharmacokinetic properties?

- Methodological Answer : A comparative table of analogs highlights structure-property relationships:

| Substituent | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) | Source |

|---|---|---|---|---|

| 3,4-Dimethoxy | 1.8 | 0.45 | 4.2 | |

| 2,4-Dichloro | 3.1 | 0.12 | 6.8 | |

| 4-Trifluoromethyl | 2.5 | 0.20 | 5.5 |

Methoxy groups improve solubility but reduce metabolic stability compared to halogenated derivatives due to cytochrome P450 interactions .

Safety and Handling

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- Storage : Keep at -20°C under inert gas (e.g., N₂) to prevent Boc group hydrolysis .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.